2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate
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Overview
Description
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate is a chemical compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-4-one core with a benzoate ester group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with benzoyl chloride in the presence of a base such as pyridine. The reaction mixture is then heated to facilitate the formation of the chromen-4-one core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Substituted benzoate esters
Scientific Research Applications
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl propionate
- 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl butyrate
Uniqueness
Compared to its analogs, 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate exhibits unique properties due to the presence of the benzoate ester group. This group enhances its lipophilicity, making it more suitable for applications requiring membrane permeability. Additionally, the benzoate ester group can be selectively modified, allowing for the synthesis of a wide range of derivatives with tailored properties .
Properties
Molecular Formula |
C23H16O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2-methyl-4-oxo-3-phenylchromen-7-yl) benzoate |
InChI |
InChI=1S/C23H16O4/c1-15-21(16-8-4-2-5-9-16)22(24)19-13-12-18(14-20(19)26-15)27-23(25)17-10-6-3-7-11-17/h2-14H,1H3 |
InChI Key |
NZZHBBWIOYTNLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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